molecular formula C8H17ClN2O2 B1435485 Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 1803572-02-2

Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No. B1435485
M. Wt: 208.68 g/mol
InChI Key: QKOYWZKEKLEYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 391248-14-9 . It has a molecular weight of 372.89 and its IUPAC name is 9H-fluoren-9-ylmethyl 4-(aminomethyl)-1-piperidinecarboxylate hydrochloride . It is stored in dry, room temperature conditions .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C21H24N2O2.ClH/c22-13-15-9-11-23 (12-10-15)21 (24)25-14-20-18-7-3-1-5-16 (18)17-6-2-4-8-19 (17)20;/h1-8,15,20H,9-14,22H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride” is a solid at room temperature .

Scientific Research Applications

Application in Oxindole Synthesis

Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride is used in oxindole synthesis through palladium-catalyzed C-H functionalization. This process involves methodologies developed by Buchwald and Hartwig and is significant in medicinal chemistry synthesis, particularly in the inhibition of the serine palmitoyl transferase enzyme 7 (Magano et al., 2014).

Role in Synthesis of Heterocyclic Amino Acids

The compound plays a crucial role in the development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These are novel heterocyclic amino acids used as both achiral and chiral building blocks. Their synthesis involves transforming piperidine carboxylic acids into β-keto esters, further leading to the production of tautomeric NH-pyrazoles (Matulevičiūtė et al., 2021).

Involvement in Aurora Kinase Inhibitor Synthesis

This compound is a key ingredient in the synthesis of Aurora kinase inhibitors, which are crucial in cancer treatment. Its specific role is in the formation of compounds that inhibit Aurora A, an important target in cancer therapeutics (ヘンリー,ジェームズ, 2006).

Use in Aminomethylation Reactions

It is employed in aminomethylating reactions, specifically with cycloalkylamine hydrochlorides in alcohol. This process is significant in the modification of the isomeric structures of compounds for various chemical applications (Tanaseichuk & Postovskii, 1966).

As a Synthetic Intermediate

Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride is utilized as a synthetic intermediate in the preparation of various pharmacologically interesting compounds. This includes its use in the synthesis of emetine-like antiepileptic and herbicide agents (Ibenmoussa et al., 1998).

In the Synthesis of Novel Piperazine Derivatives

It is integral in the synthesis of novel (4-piperidinyl)-piperazine derivatives which act as ACC1/2 non-selective inhibitors. These compounds have shown potential in reducing hepatic de novo fatty acid synthesis in rats after oral administration, indicating their significance in metabolic studies (Chonan et al., 2011).

In Radioactive Labeling for Metabolic Studies

The compound is used in the synthesis of radioactively labeled neuroleptic agents for use in metabolic studies. This application is crucial in understanding the metabolic pathways and effects of neuroleptic drugs (Nakatsuka et al., 1981).

In Asymmetric Synthesis of Piperidines

It plays a role in the asymmetric synthesis of trisubstituted piperidines, starting from Baylis–Hillman adducts. This synthesis involves a domino process crucial for producing biologically interesting polysubstituted piperidines (Salgado et al., 2019).

In Synthesis of Anticancer Agents

The compound is also involved in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. This demonstrates its potential in the development of new therapeutic compounds (Rehman et al., 2018).

In Polymerization Processes

Additionally, it is used in Michael addition polymerizations of trifunctional amines with diacrylamides. This process leads to the creation of novel linear poly(amido amine)s with potential applications in various fields (Wang et al., 2005).

Safety And Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-8(11)10-4-2-7(6-9)3-5-10;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOYWZKEKLEYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
Reactant of Route 4
Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.